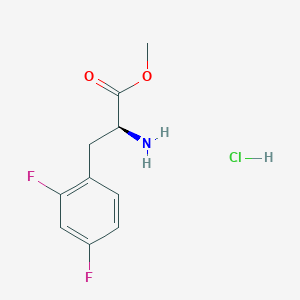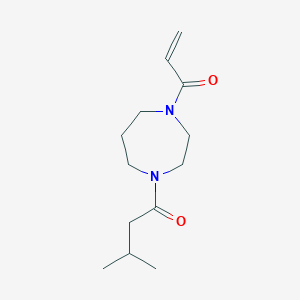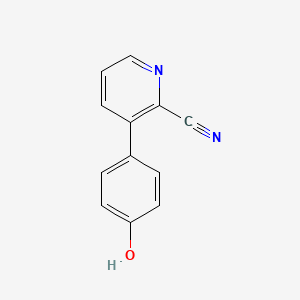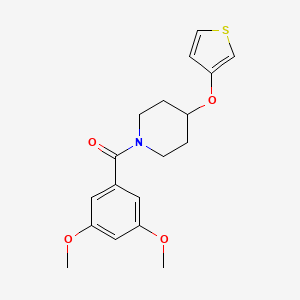![molecular formula C13H24N4O2S3 B2877663 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol CAS No. 932875-84-8](/img/structure/B2877663.png)
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Binding, Docking, and Biological Screening
A study by Iqbal et al. (2020) synthesized compounds derived from 5-(1-(4-nitrophenylsulfonyl) piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol to evaluate their biological activities, including BSA binding studies, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition. Molecular docking studies identified the active sites for AChE inhibition, with one compound found to be the most active antibacterial and anti-inflammatory agent among the synthesized compounds. The study recommended further in vivo studies for potential therapeutic applications (Iqbal, Rehman, Abbasi, Siddiqui, Khalid, Laulloo, Chohan, Rasool, & Shah, 2020).
Antimicrobial Activities
Bayrak et al. (2009) discussed the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities. The study revealed that all the compounds showed good to moderate activity, except for a few, highlighting the potential antimicrobial applications of such compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Dye-Sensitized Solar Cells
Hilmi et al. (2014) formulated a new thiolate/disulfide organic-based electrolyte system using 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol for dye-sensitized solar cells (DSSCs). The study evaluated the electrocatalytic activity of various counter electrodes, demonstrating good stability and superb electrocatalytic activity toward the regeneration of different electrolytes, which suggests potential applications in solar cell devices (Hilmi, Shoker, & Ghaddar, 2014).
Diabetes Drug Candidates
Another research by ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol to evaluate their biological potential, including α-glucosidase inhibition. Most synthesized derivatives were found to be potent inhibitors, suggesting their potential as new drug candidates for type II diabetes. The study also noted low hemolytic activity, emphasizing the minimal toxicity of these compounds (ur-Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, Ashraf, Lodhi, Khan, & Jahan, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-(3-methylsulfanylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S3/c1-3-22(18,19)16-7-4-6-11(10-16)12-14-15-13(20)17(12)8-5-9-21-2/h11H,3-10H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGDESCMJKJVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)



![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)
![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)

![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)
![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)

